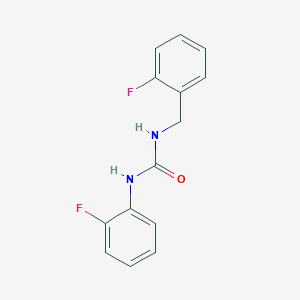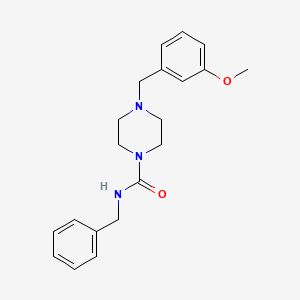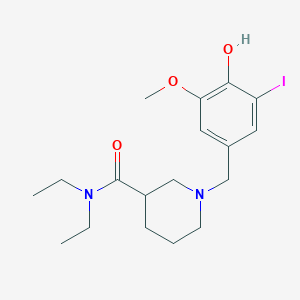
N-(2-fluorobenzyl)-N'-(2-fluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorobenzyl)-N'-(2-fluorophenyl)urea, also known as FBPU, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of urea-based compounds, which have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of N-(2-fluorobenzyl)-N'-(2-fluorophenyl)urea is not fully understood. However, it has been suggested that N-(2-fluorobenzyl)-N'-(2-fluorophenyl)urea may act by inhibiting the activity of certain enzymes, such as tyrosine kinase and glycogen synthase kinase-3β. These enzymes are involved in various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
N-(2-fluorobenzyl)-N'-(2-fluorophenyl)urea has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and improve glucose tolerance in diabetic mice. N-(2-fluorobenzyl)-N'-(2-fluorophenyl)urea has also been shown to protect against oxidative stress-induced neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-fluorobenzyl)-N'-(2-fluorophenyl)urea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. However, N-(2-fluorobenzyl)-N'-(2-fluorophenyl)urea has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(2-fluorobenzyl)-N'-(2-fluorophenyl)urea. One area of interest is the development of novel analogs of N-(2-fluorobenzyl)-N'-(2-fluorophenyl)urea with improved properties, such as increased solubility and decreased toxicity. Another area of research is the investigation of the potential use of N-(2-fluorobenzyl)-N'-(2-fluorophenyl)urea in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-fluorobenzyl)-N'-(2-fluorophenyl)urea and its potential therapeutic applications in various fields of medicine.
Conclusion:
In conclusion, N-(2-fluorobenzyl)-N'-(2-fluorophenyl)urea is a promising compound that has gained attention in the scientific community due to its potential therapeutic applications. It exhibits potent biological activities and has been investigated for its anti-tumor, anti-inflammatory, anti-diabetic, and neuroprotective properties. Although there are some limitations to its use in lab experiments, N-(2-fluorobenzyl)-N'-(2-fluorophenyl)urea has several advantages, including its ease of synthesis and purification. Further research is needed to fully understand the mechanism of action of N-(2-fluorobenzyl)-N'-(2-fluorophenyl)urea and its potential use in various fields of medicine.
Synthesemethoden
The synthesis of N-(2-fluorobenzyl)-N'-(2-fluorophenyl)urea involves the reaction of 2-fluorobenzylamine with 2-fluorophenyl isocyanate. The reaction occurs under mild conditions and results in the formation of N-(2-fluorobenzyl)-N'-(2-fluorophenyl)urea as a white solid. The purity of the compound can be improved by recrystallization and further purification techniques.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorobenzyl)-N'-(2-fluorophenyl)urea has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-diabetic activities. N-(2-fluorobenzyl)-N'-(2-fluorophenyl)urea has also been investigated for its potential use as a neuroprotective agent.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-3-[(2-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O/c15-11-6-2-1-5-10(11)9-17-14(19)18-13-8-4-3-7-12(13)16/h1-8H,9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRODTQYQQUKHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)NC2=CC=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorobenzyl)-3-(2-fluorophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5145181.png)
![2,6-di-tert-butyl-4-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5145187.png)
![N~1~-(2-methoxyethyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5145199.png)
![ethyl [bis(2-methylphenyl)phosphoryl]acetate](/img/structure/B5145201.png)
![1-{[3-(1H-benzimidazol-2-ylthio)-4-nitrophenyl]amino}-2-propanol](/img/structure/B5145209.png)
![dimethyl [2,2-dichloro-1-(diethoxyphosphoryl)vinyl]malonate](/img/structure/B5145216.png)
methyl]-2-methyl-8-quinolinol](/img/structure/B5145227.png)
![1-[(4-bromophenyl)acetyl]-3-methylpiperidine](/img/structure/B5145231.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5145232.png)

![2-[1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-N-phenylacetamide](/img/structure/B5145249.png)
